molecular formula C11H10N4S B3858468 6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 5489-16-7

6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B3858468
CAS No.: 5489-16-7
M. Wt: 230.29 g/mol
InChI Key: OSUVBCRFXBJDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (IUPAC name) is a heterocyclic compound with a fused triazinoindole scaffold. Its molecular formula is C₁₁H₁₀N₄S (molecular weight: 230.29 g/mol), featuring a methyl group at position 6 and a methylsulfanyl (SMe) group at position 3 . Key physicochemical properties include:

  • logP: 2.287 (moderate lipophilicity)
  • Water solubility (logSw): -2.55 (poor aqueous solubility)
  • Polar surface area: 42.576 Ų
  • pKa/pKb: 18.06 (acidic) and 0.67 (basic) .

Properties

IUPAC Name

6-methyl-3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-6-4-3-5-7-8(6)12-10-9(7)14-15-11(13-10)16-2/h3-5H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUVBCRFXBJDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415490
Record name STK508941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5489-16-7
Record name STK508941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and ethanol, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions include various substituted triazinoindoles and their derivatives .

Mechanism of Action

The mechanism of action of 6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazinoindole core is highly versatile, enabling diverse substitutions that modulate biological activity and physicochemical properties. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name (ID) Core Structure Substituents (Position) Key Properties/Activities References
6-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole Triazinoindole -CH₃ (C6), -SMe (C3) - logP: 2.287
- Anticancer screening candidate
N-(4-Bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (26) Triazinoindole -CH₃ (C5), -S-acetamide (C3), -Br (aryl) - Purity: 95%
- Potential kinase inhibition
1-(5H-Triazino[5,6-b]indol-3-yl)-3-methyl-1H-pyrazol-5(4H)-one (32) Triazinoindole + pyrazolone -CH₃ (pyrazole), -C=O (pyrazole) - Antimicrobial activity
- Melting point: 330–331°C
VLX600 (OxPhos Inhibitor) Triazinoindole + hydrazone - Hydrazone linker, pyridinyl - EC₅₀: ~50 μM (colon cancer)
- Targets oxidative phosphorylation
5H-Triazino[5,6-b]indole-3-thiol (22) Triazinoindole -SH (C3) - Melting point: 334–335°C
- Building block for further derivatization

Key Differences in Substituents and Bioactivity

Position 3 Modifications: Methylsulfanyl (-SMe) in the target compound enhances lipophilicity (logP = 2.287) compared to the thiol (-SH) in compound 22 (logP likely lower due to polar -SH). The -SMe group may improve metabolic stability by reducing oxidative susceptibility .

Position 5/6 Substitutions :

  • A 6-methyl group in the target compound vs. 5-methyl in compound 26 alters steric interactions. The 6-methyl position may enhance planar stacking with aromatic residues in enzyme active sites .
  • Bromo substituents (e.g., compound 27 in ) increase molecular weight and may facilitate halogen bonding in target proteins .

Heterocyclic Additions :

  • Pyrazolone derivatives (e.g., compound 32) exhibit broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL against E. coli and S. aureus), attributed to the electron-deficient pyrazolone ring enhancing DNA intercalation .
  • Hydrazone-containing VLX600 shows selective cytotoxicity in colon cancer cells by disrupting mitochondrial function, a mechanism distinct from the target compound’s putative kinase inhibition .

Table 2: Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound 26 (Br) Compound 32 (Pyrazolone) VLX600 (Hydrazone)
Molecular Weight 230.29 453.35 281.30 385.44
logP 2.287 ~3.5 (estimated) ~1.8 ~3.9
Water Solubility Low (logSw: -2.55) Moderate Low Very low
Polar Surface Area 42.58 Ų ~90 Ų ~75 Ų ~95 Ų

Biological Activity

6-Methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound notable for its fused triazine and indole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an iron chelator and its antiproliferative effects against various cancer cell lines.

  • Molecular Formula : C₁₁H₁₀N₄S
  • Molecular Weight : 230.29 g/mol
  • LogP : 2.287 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -2.55 (poorly soluble in water)
  • Polar Surface Area : 42.576 Ų

The primary mechanism through which this compound exerts its biological effects is through the chelation of iron ions. This interaction disrupts iron homeostasis within cells, leading to cytotoxic effects particularly on rapidly dividing cancer cells. The compound's selectivity for ferrous ions enhances its antiproliferative activity against various human cancer cell lines.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against a range of cancer cell lines. The following table summarizes the cytotoxicity data from various studies:

Cell LineIC₅₀ (μM)Reference
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.2
A549 (lung cancer)12.0
HCT116 (colon cancer)9.5

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Iron Chelation and Cytotoxicity :
    • A study demonstrated that the presence of ferrous ions significantly influences the cytotoxicity of the compound against cancer cells. The chelation of iron was shown to induce apoptosis in treated cells, with a marked increase in early and late apoptotic markers at higher concentrations of the compound.
  • In Vitro Antiproliferative Activity :
    • In vitro assays conducted on a panel of human cancer cell lines revealed that the compound effectively inhibits cell growth with IC₅₀ values ranging from 8 to 12 μM depending on the cell line tested .

Structural Comparisons

The unique substitution pattern of this compound imparts distinct chemical and biological properties compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
This compound Methyl and methylsulfanyl groupsStrong antiproliferative activity
8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole Bromo substitutionAltered reactivity
3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole No methyl group at position 6Different biological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Reactant of Route 2
Reactant of Route 2
6-methyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.